molecular formula C10H5F13O2 B1362343 (Perfluoroheptanoyl)acetone CAS No. 82822-26-2

(Perfluoroheptanoyl)acetone

Cat. No.: B1362343
CAS No.: 82822-26-2
M. Wt: 404.12 g/mol
InChI Key: VMRLNPHYYNLINM-UHFFFAOYSA-N
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Description

(Perfluoroheptanoyl)acetone is a fluorinated organic compound with the molecular formula C10H5F13O2 and a molecular weight of 404.12 g/mol . This compound is characterized by the presence of a perfluoroheptanoyl group attached to an acetone moiety, making it a unique and valuable compound in various scientific and industrial applications.

Scientific Research Applications

(Perfluoroheptanoyl)acetone has a wide range of applications in scientific research, including:

Safety and Hazards

When handling (Perfluoroheptanoyl)acetone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Perfluoroheptanoyl)acetone can be synthesized through multiple synthetic routes. One common method involves the reaction of methyl perfluoroheptanoate with sodium methylate in methanol and diethyl ether at 0°C for 0.5 hours. This is followed by the addition of acetone in methanol and diethyl ether at 20°C for 16 hours, resulting in the formation of this compound through a Claisen condensation reaction .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: (Perfluoroheptanoyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the perfluoroheptanoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of (Perfluoroheptanoyl)acetone involves its interaction with molecular targets and pathways within biological systems. The perfluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their structure and function. This can lead to various biochemical effects, including enzyme inhibition or activation, changes in membrane permeability, and modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: (Perfluoroheptanoyl)acetone is unique due to its specific combination of a perfluoroheptanoyl group and an acetone moiety. This structure imparts distinct chemical and physical properties, such as high thermal stability, resistance to chemical degradation, and unique reactivity patterns. These characteristics make it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F13O2/c1-3(24)2-4(25)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLNPHYYNLINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382069
Record name (Perfluoroheptanoyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82822-26-2
Record name (Perfluoroheptanoyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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